8-methoxy-2-phenyl-2-(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one
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Overview
Description
8-methoxy-2-phenyl-2-(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one is a complex organic compound that belongs to the class of triazino-benzothiazole derivatives
Preparation Methods
The synthesis of 8-methoxy-2-phenyl-2-(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-{[6-substituted-1,3-benzothiazol-2-yl) amino]carbonothioyl}-2/4-substituted benzamides under reflux conditions in n-butanol . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry: It has shown promising anticonvulsant and anti-nociceptive properties, making it a potential candidate for the development of new therapeutic agents.
Industry: Its unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 8-methoxy-2-phenyl-2-(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors in the central nervous system, leading to its observed anticonvulsant and analgesic activities .
Comparison with Similar Compounds
Similar compounds include other triazino-benzothiazole derivatives, such as 8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. The unique combination of the methoxy, phenyl, and trifluoromethyl groups in 8-methoxy-2-phenyl-2-(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H12F3N3O2S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
8-methoxy-2-phenyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one |
InChI |
InChI=1S/C17H12F3N3O2S/c1-25-11-7-8-12-13(9-11)26-15-22-16(17(18,19)20,21-14(24)23(12)15)10-5-3-2-4-6-10/h2-9H,1H3,(H,21,24) |
InChI Key |
IZTRJTKDOYEIFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C(=O)NC(N=C3S2)(C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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